

# 4-Bromocinnamaldehyde CAS number

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## Compound of Interest

Compound Name: **4-Bromocinnamaldehyde**

Cat. No.: **B015041**

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An In-depth Technical Guide to **4-Bromocinnamaldehyde** (CAS Number: 49678-04-8)

This technical guide provides a comprehensive overview of **4-Bromocinnamaldehyde**, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis, and biological activity, with a focus on its potential as an antimicrobial and antivirulence agent.

## Physicochemical Properties

**4-Bromocinnamaldehyde** is a light yellow solid at room temperature.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

Property	Value	Reference
CAS Number	49678-04-8	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrO	<a href="#">[1]</a>
Molecular Weight	211.06 g/mol	
Appearance	Light Yellow Solid	<a href="#">[1]</a>
Melting Point	78-82 °C	
Boiling Point	310.5 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	114.5 ± 8.3 °C	<a href="#">[1]</a>
Refractive Index	1.612	<a href="#">[1]</a>
Solubility	Soluble in alcohol and ether, insoluble in water.	

## Spectroscopic Data

The structural elucidation of **4-Bromocinnamaldehyde** is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of trans-**4-Bromocinnamaldehyde** provide detailed information about its molecular structure. The chemical shifts are influenced by the aromatic ring, the bromine substituent, and the conjugated aldehyde group. While a specific, fully assigned spectrum for **4-Bromocinnamaldehyde** was not found in the search results, the expected chemical shifts can be inferred from the analysis of cinnamaldehyde and its derivatives.[\[2\]](#)

Expected <sup>1</sup>H NMR Spectral Data:

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	~9.7	Doublet	~7.5
Vinylic (=CH-CHO)	~6.7	Doublet of Doublets	~16, ~7.5
Vinylic (Ar-CH=)	~7.5	Doublet	~16
Aromatic (ortho to -CH=CHCHO)	~7.5-7.6	Doublet	~8.5
Aromatic (ortho to -Br)	~7.6-7.7	Doublet	~8.5

Expected  $^{13}\text{C}$  NMR Spectral Data:

Carbon	Chemical Shift ( $\delta$ , ppm)
Carbonyl (C=O)	~193
Vinylic (=CH-CHO)	~129
Vinylic (Ar-CH=)	~150
Aromatic (C-Br)	~128
Aromatic (C-CH=CHCHO)	~135
Aromatic (CH)	~130, ~132

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromocinnamaldehyde** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration
~3050	Aromatic C-H stretch
~2820, ~2720	Aldehyde C-H stretch
~1680	C=O stretch (conjugated aldehyde)
~1625	C=C stretch (alkene)
~1580, ~1480	C=C stretch (aromatic)
~970	C-H bend (trans-alkene)
~820	C-H bend (p-disubstituted aromatic)
~540	C-Br stretch

## Experimental Protocols

### Synthesis of 4-Bromocinnamaldehyde via Aldol Condensation

A common and effective method for the synthesis of **4-Bromocinnamaldehyde** is the Claisen-Schmidt condensation, a type of aldol condensation, between 4-bromobenzaldehyde and acetaldehyde in the presence of a base.[3][4][5]

#### Materials:

- 4-Bromobenzaldehyde
- Acetaldehyde
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Dichloromethane or Ethyl acetate

- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Dissolve 4-bromobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask in an ice bath.
- Slowly add an aqueous solution of sodium hydroxide to the flask with continuous stirring.
- Add acetaldehyde dropwise to the reaction mixture while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Neutralize the reaction mixture with dilute hydrochloric acid.
- Extract the product with dichloromethane or ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **4-Bromocinnamaldehyde**.

## Purification

The crude product can be purified by recrystallization or column chromatography.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Recrystallization Protocol:

- Dissolve the crude **4-Bromocinnamaldehyde** in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Column Chromatography Protocol:

- Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent to yield purified **4-Bromocinnamaldehyde**.

## Biological Activity and Signaling Pathways

**4-Bromocinnamaldehyde** has demonstrated significant biological activity, particularly as an antibacterial and antivirulence agent.

## Antibacterial and Antivirulence Activity

Studies have shown that **4-Bromocinnamaldehyde** is effective against various pathogenic bacteria, including *Vibrio parahaemolyticus* and *Agrobacterium tumefaciens*.<sup>[1][11]</sup> Its mechanism of action appears to be multifaceted, primarily targeting bacterial virulence factors rather than causing direct cell death at sub-inhibitory concentrations.<sup>[1][12]</sup>

Key antivirulence effects include:

- Inhibition of Biofilm Formation: **4-Bromocinnamaldehyde** significantly reduces the ability of bacteria to form biofilms on various surfaces.<sup>[1][11]</sup>
- Suppression of Motility: It inhibits bacterial swimming and swarming motilities, which are crucial for colonization and infection.<sup>[1]</sup>
- Downregulation of Virulence Genes: The compound has been shown to downregulate the expression of genes responsible for the production of toxins, proteases, and other virulence factors.<sup>[1]</sup>

The minimum inhibitory concentrations (MICs) of **4-Bromocinnamaldehyde** against *V. parahaemolyticus* have been reported to be as low as 50 µg/mL.<sup>[1]</sup>

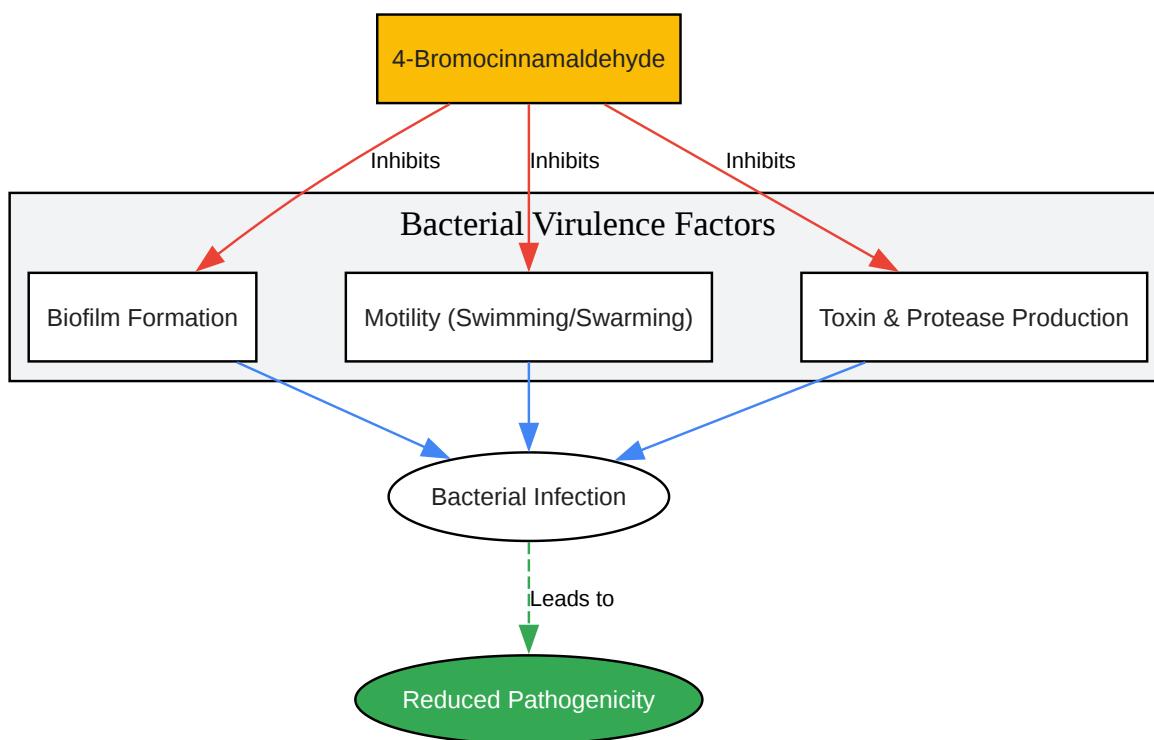
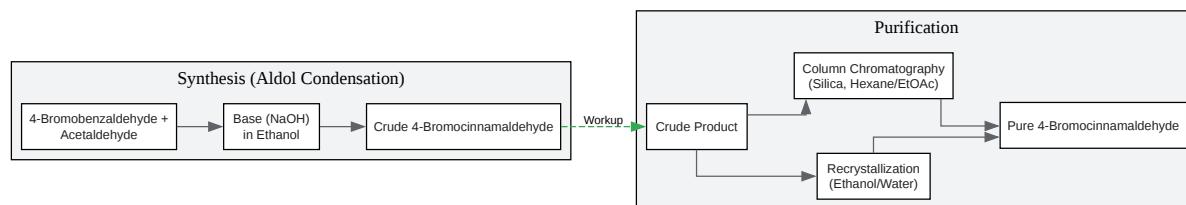
## Signaling Pathways

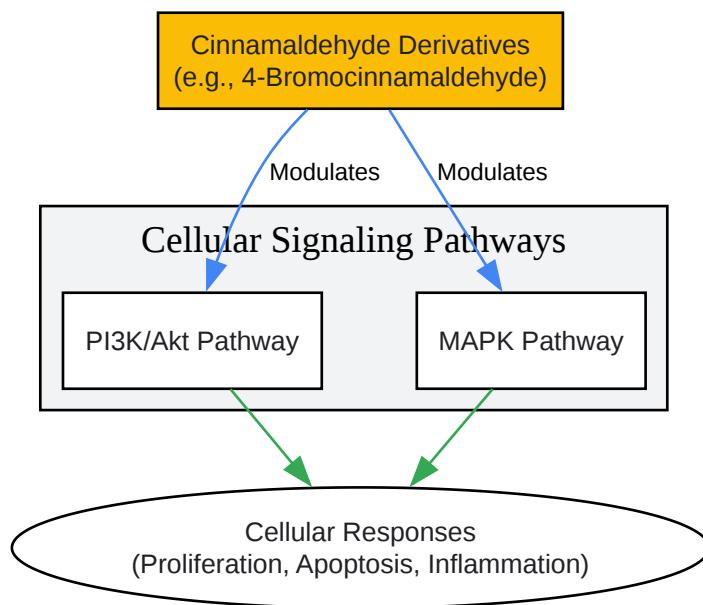
While specific signaling pathways modulated by **4-Bromocinnamaldehyde** in mammalian cells are not yet fully elucidated, studies on cinnamaldehyde and its derivatives suggest potential interactions with key cellular signaling cascades. In the context of its antimicrobial action, **4-Bromocinnamaldehyde** likely interferes with bacterial signaling systems such as quorum sensing, which regulates the expression of many virulence factors.

In mammalian cells, cinnamaldehyde has been shown to influence pathways like PI3K/Akt and MAPK, which are involved in processes such as cell proliferation, inflammation, and apoptosis.<sup>[13][14][15][16][17]</sup> For instance, cinnamaldehyde can promote wound healing by up-regulating the PI3K and MAPK signaling pathways.<sup>[13]</sup> It has also been observed to induce apoptosis in cancer cells by impacting the Bcl-2 family of proteins and increasing reactive oxygen species (ROS) levels.<sup>[14][15][16][17]</sup> Further research is needed to determine if **4-Bromocinnamaldehyde** exerts similar effects.

# Visualizations

## Synthesis and Purification Workflow





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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)